Superior Reactivity in Pd-Catalyzed Chemoselective Hydrodehalogenation
4-Iodotetrahydro-2H-pyran is the most reactive substrate among 4-halotetrahydropyrans for chemoselective hydrodehalogenation under mild, stannane-free conditions. In a direct head-to-head study, it reacts efficiently with H2 and a Pd-C catalyst, while the 4-chloro analog shows no reactivity. This allows for selective deiodination in the presence of other halogens or functional groups .
| Evidence Dimension | Reactivity under hydrogenolysis conditions |
|---|---|
| Target Compound Data | Reacts efficiently |
| Comparator Or Baseline | 4-Chlorotetrahydropyran: Does not react |
| Quantified Difference | Qualitative difference (Reactive vs. Inert) |
| Conditions | H2 gas, NaHCO3, 10% Pd-C catalyst, room temperature, atmospheric pressure |
Why This Matters
This reactivity enables chemoselective transformations crucial for the total synthesis of complex natural products like (+)-SCH 351448, where a key tetrahydropyran intermediate was prepared via deiodination .
